![molecular formula C7H5ClN2O B173738 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one CAS No. 136888-17-0](/img/structure/B173738.png)

5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

説明

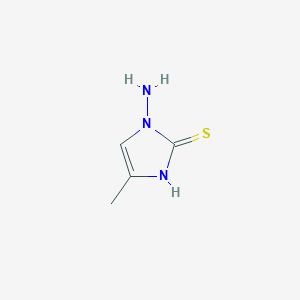

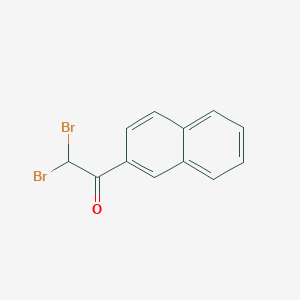

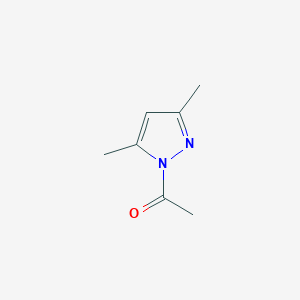

5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one is a chemical compound with the molecular formula C7H5ClN2 . It is a derivative of pyrrolopyridine, a bicyclic compound consisting of a pyrrole ring fused to a pyridine ring .

Molecular Structure Analysis

The molecular structure of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one consists of a pyrrole ring fused to a pyridine ring, with a chlorine atom attached .Physical And Chemical Properties Analysis

5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one has a molecular weight of 152.581 Da . It has a density of 1.4±0.1 g/cm3, a boiling point of 290.5±20.0 °C at 760 mmHg, and a flash point of 157.1±7.4 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and no freely rotating bonds .科学的研究の応用

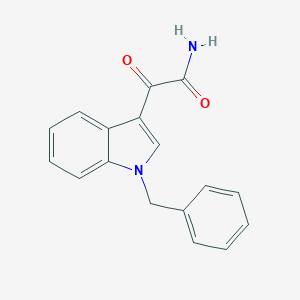

2. Venetoclax Synthesis Intermediate

Field:

Medicinal Chemistry, Drug Development

5-Chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one

serves as an intermediate in the synthesis of Venetoclax (ABT-199), a potent BCL-2 inhibitor used in the treatment of hematological malignancies.

Methods and Experimental Procedures:

Results and Outcomes:

- Venetoclax Production : Successful synthesis of Venetoclax, which has demonstrated clinical efficacy in chronic lymphocytic leukemia (CLL) and other B-cell malignancies .

3. Orphan Drug Designation for Tenosynovial Giant Cell Tumor (TGCT)

Field:

Clinical Research, Orphan Drug Development

Summary:

The effects of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one were evaluated in experimental models for tenosynovial giant cell tumor (TGCT), both localized and diffuse type. An ongoing clinical trial assessed its potential therapeutic benefit .

Methods and Experimental Procedures:

Results and Outcomes:

4. FGFR Inhibition

Field:

Medicinal Chemistry, Cancer Research

Summary:

Researchers explored derivatives of 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one as potent inhibitors of fibroblast growth factor receptors (FGFRs). FGFRs play a crucial role in cancer cell proliferation and angiogenesis.

Methods and Experimental Procedures:

Results and Outcomes:

将来の方向性

The future directions for research on 5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one could involve further exploration of its potential bioactive properties, given the activities observed in similar pyrrolopyridine derivatives . Additionally, more detailed studies on its synthesis, chemical reactions, and safety profile would be beneficial.

特性

IUPAC Name |

5-chloro-1,3-dihydropyrrolo[2,3-c]pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2O/c8-6-1-4-2-7(11)10-5(4)3-9-6/h1,3H,2H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKPUTMUWAOGQJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC(=NC=C2NC1=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20597008 | |

| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-chloro-1H-pyrrolo[2,3-c]pyridin-2(3H)-one | |

CAS RN |

136888-17-0 | |

| Record name | 5-Chloro-1,3-dihydro-2H-pyrrolo[2,3-c]pyridin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20597008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[1-(4-Aminophenyl)ethylidene]propanedinitrile](/img/structure/B173673.png)